MSN-125
Overview
Description
MSN-125 is a small-molecule inhibitor known for its ability to inhibit Bax and Bak oligomerization. This compound effectively prevents mitochondrial outer membrane permeabilization (MOMP), which is a crucial step in the apoptosis pathway. This compound has shown significant potential in protecting primary neurons against glutamate excitotoxicity and inhibiting Bax/Bak-mediated apoptosis in various cell types .
Preparation Methods
The synthesis of MSN-125 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving bromination, amidation, and cyclization steps . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the laboratory-scale synthesis for large-scale production.
Chemical Reactions Analysis
MSN-125 undergoes various chemical reactions, primarily focusing on its interaction with Bax and Bak proteins. The compound inhibits the oligomerization of these proteins, preventing the formation of pores in the mitochondrial outer membrane. This inhibition is concentration-dependent and involves specific binding to dimer sites on Bax and Bak . Common reagents used in these reactions include tBid, a truncated form of the pro-apoptotic protein Bid, which facilitates Bax activation and oligomerization . The major product formed from these reactions is the inhibition of MOMP, leading to the prevention of apoptosis .
Scientific Research Applications
MSN-125 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of apoptosis and mitochondrial dynamics. In biology, this compound is employed to investigate the role of Bax and Bak in cell death and survival pathways. In medicine, the compound has potential therapeutic applications in neuroprotection, particularly in conditions involving excitotoxicity and neurodegenerative diseases . Additionally, this compound is used in drug discovery and development as a lead compound for designing new inhibitors of Bax and Bak oligomerization .
Mechanism of Action
The mechanism of action of MSN-125 involves its binding to specific dimer sites on Bax and Bak proteins, preventing their oligomerization. This inhibition blocks the formation of pores in the mitochondrial outer membrane, thereby preventing MOMP and subsequent apoptosis . The molecular targets of this compound are the Bax and Bak proteins, which are key regulators of the intrinsic apoptosis pathway. By inhibiting these proteins, this compound effectively prevents cell death and promotes cell survival under conditions of stress and excitotoxicity .
Comparison with Similar Compounds
MSN-125 is unique in its ability to inhibit Bax and Bak oligomerization with high potency and specificity. Similar compounds include MSN-50, OICR766A, and SRI-O13, which also target Bax-mediated permeabilization . this compound stands out due to its higher efficacy in preventing MOMP and its potential neuroprotective effects . The comparison highlights this compound’s uniqueness in terms of its specific binding sites and its ability to protect neurons from excitotoxicity .
Properties
IUPAC Name |
N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPXNNVRTSEHSR-IGOOQNSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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